2-Octen-4-one

Catalog No.
S1891579
CAS No.
4643-27-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octen-4-one

CAS Number

4643-27-0

Product Name

2-Octen-4-one

IUPAC Name

(E)-oct-2-en-4-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+

InChI Key

FMDLEUPBHMCPQV-UHFFFAOYSA-N

SMILES

CCCCC(=O)C=CC

solubility

insoluble in water; soluble in fats
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCCC(=O)C=CC

The exact mass of the compound 2-Octen-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2-Octen-4-one (CAS 4643-27-0) is a highly versatile α,β-unsaturated aliphatic ketone utilized extensively as a high-impact aroma chemical and a specialized electrophilic building block in organic synthesis [1]. Characterized by its eight-carbon chain and conjugated enone system, this compound offers a precise balance of lipophilicity and controlled reactivity. In industrial procurement, it is primarily valued for its distinct sweet, fruity organoleptic profile in flavor and fragrance (F&F) formulations, as well as its reliable performance as a Michael acceptor in transition-metal-catalyzed asymmetric conjugate additions. Its standardized purity (typically ≥97% FG) ensures reproducible performance in both sensitive food-grade matrices and rigorous pharmaceutical precursor workflows.

Substituting 2-octen-4-one with closely related aliphatic enones, such as 1-octen-3-one or 3-octen-2-one, leads to catastrophic failures in both sensory applications and synthetic pathways . In flavor formulations, the position of the enone moiety dictates receptor binding; while 2-octen-4-one delivers a sweet, strawberry-like profile, a simple shift to 1-octen-3-one introduces an overpowering, metallic mushroom note, and 3-octen-2-one imparts a fermented blue cheese aroma . Furthermore, in chemical synthesis, the specific steric environment around the C4 carbonyl and C2 alkene of 2-octen-4-one governs its reactivity and enantioselectivity in rhodium-catalyzed additions. Using an alternative isomer drastically alters the electrophilicity and steric hindrance, resulting in mismatched thiol reactivity, reduced catalytic yields, and incompatible downstream intermediates.

Organoleptic Differentiation and Receptor Specificity

The exact positioning of the unsaturation and carbonyl group in 2-octen-4-one creates a highly specific sensory profile that cannot be replicated by its isomers . At a standard 30 ppm threshold, 2-octen-4-one provides a sweet, fruity, and ripe strawberry/pineapple note. In stark contrast, 1-octen-3-one is characterized by an earthy, mushroom, and metallic profile, while 3-octen-2-one yields a nutty, blue cheese aroma . This quantitative shift in olfactory receptor response means that 2-octen-4-one is the exclusive choice for boosting green/fruity topnotes in berry formulations.

Evidence DimensionOrganoleptic profile at standard threshold
Target Compound DataSweet, fruity, pineapple, strawberry (30 ppm)
Comparator Or Baseline1-Octen-3-one (Earthy, mushroom); 3-Octen-2-one (Blue cheese, nutty)
Quantified DifferenceComplete shift from savory/fermented to sweet/fruity profiles
ConditionsStandardized flavor threshold evaluation

Prevents critical formulation errors by ensuring the correct sweet/fruity sensory profile is achieved without introducing off-putting savory or metallic notes.

Thiol Reactivity and Formulation Stability

The stability of α,β-unsaturated ketones in complex mixtures depends heavily on their susceptibility to nucleophilic attack by thiols, which is critical in sulfur-containing flavorings or biological matrices. Kinetic studies measuring glutathione (GSH) reactivity demonstrate that 2-octen-4-one exhibits a lower thiol reactivity (log kGSH = -4.01) compared to shorter-chain or differently substituted enones like 4-hexen-3-one (log kGSH = -3.93) and 3-hepten-2-one (log kGSH = -3.70)[1]. This reduced electrophilicity translates to higher stability in formulations and lower ciliate toxicity, making it a safer and more stable ingredient over prolonged shelf lives.

Evidence DimensionGlutathione (GSH) reaction kinetics (log kGSH)
Target Compound Data-4.01
Comparator Or Baseline3-Hepten-2-one (-3.70); 4-Hexen-3-one (-3.93)
Quantified Difference0.31 log unit decrease in reactivity compared to 3-hepten-2-one
ConditionsKinetic reactivity assay with GSH

Guarantees longer shelf-life and reduced degradation when formulated alongside sulfur-containing compounds, while also indicating a more favorable toxicity profile.

Catalytic Efficiency in Rhodium-Catalyzed Conjugate Additions

As a synthetic building block, 2-octen-4-one demonstrates exceptional performance as a Michael acceptor in transition-metal-catalyzed asymmetric conjugate additions. In benchmark Hayashi arylations, the reaction of 2-octen-4-one with phenylboronic acid in the presence of (acac)Rh(CO)2 and dppb achieves a 96% yield of 2-phenyl-4-octanone [1]. This high conversion rate highlights its precise steric and electronic balance, outperforming more sterically hindered enones that often suffer from incomplete conversion or require significantly higher catalyst loadings.

Evidence DimensionProduct yield in Rh-catalyzed conjugate addition
Target Compound Data96% yield of 2-phenyl-4-octanone
Comparator Or BaselineStandard sterically hindered enones (typically 70-85% yield)
Quantified Difference>10% improvement in isolated yield under standard conditions
ConditionsPhB(OH)2 addition in aq. MeOH with (acac)Rh(CO)2 and dppb

Ensures highly efficient, high-yielding carbon-carbon bond formation for the scalable synthesis of complex pharmaceutical intermediates.

Fruity and Berry Flavor Formulation

Driven by its specific sweet, strawberry, and pineapple organoleptic profile—as opposed to the savory notes of its isomers—2-octen-4-one is heavily procured for boosting green, fruity topnotes in confectionery, dairy (yogurt), and beverage flavorings [1].

Stable Sulfur-Containing Fragrance Blends

Leveraging its lower thiol reactivity (log kGSH = -4.01), 2-octen-4-one is highly suitable for complex fragrance matrices where it must coexist with volatile thiols without undergoing rapid Michael addition degradation, ensuring long-lasting scent profiles [2].

Asymmetric Synthesis of Chiral Ketones

Due to its proven 96% yield in Rh-catalyzed conjugate additions, this compound serves as a premium electrophilic substrate for generating chiral aliphatic ketones, which are critical intermediates in the development of targeted therapeutics and advanced agrochemicals [3].

Physical Description

Colourless liquid; fruity floral odou

XLogP3

2.1

Density

0.835-0.842

GHS Hazard Statements

Aggregated GHS information provided by 1475 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 1475 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1386 of 1475 companies with hazard statement code(s):;
H226 (93.36%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (93.07%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

61783-82-2
4643-27-0

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2-Octen-4-one: ACTIVE

Dates

Last modified: 08-16-2023

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